molecular formula C17H19ClN2O3 B2473190 3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide CAS No. 1333568-92-5

3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide

Cat. No. B2473190
CAS RN: 1333568-92-5
M. Wt: 334.8
InChI Key: IQPLDZATDFSHGG-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide” is a complex organic molecule that contains several functional groups . These include a chloro group (Cl), a cyano group (CN), a dioxaspiro group (a type of cyclic ether), and a benzamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure . The dioxaspiro group is a type of spiro compound where two rings share a single atom, in this case, an oxygen atom. The benzamide group consists of a benzene ring attached to an amide group, and the chloro and cyano groups are single atoms or groups of atoms attached to the main structure.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore whether this compound has any biological activity and could serve as a lead compound in drug discovery .

properties

IUPAC Name

3-chloro-N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-12-2-3-13(10-14(12)18)15(21)20-16(11-19)4-6-17(7-5-16)22-8-9-23-17/h2-3,10H,4-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPLDZATDFSHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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